1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene 1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13517500
InChI: InChI=1S/C13H9BrClFO/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16/h1-7H,8H2
SMILES: C1=CC(=CC(=C1)Br)OCC2=C(C=C(C=C2)Cl)F
Molecular Formula: C13H9BrClFO
Molecular Weight: 315.56 g/mol

1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene

CAS No.:

Cat. No.: VC13517500

Molecular Formula: C13H9BrClFO

Molecular Weight: 315.56 g/mol

* For research use only. Not for human or veterinary use.

1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene -

Specification

Molecular Formula C13H9BrClFO
Molecular Weight 315.56 g/mol
IUPAC Name 1-[(3-bromophenoxy)methyl]-4-chloro-2-fluorobenzene
Standard InChI InChI=1S/C13H9BrClFO/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16/h1-7H,8H2
Standard InChI Key RZRXJESCMYBGCF-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)OCC2=C(C=C(C=C2)Cl)F
Canonical SMILES C1=CC(=CC(=C1)Br)OCC2=C(C=C(C=C2)Cl)F

Introduction

1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene is an aromatic organic compound characterized by its halogenated benzene rings and ether functional group. This compound is of interest in synthetic organic chemistry and materials science due to its structural complexity and potential applications in pharmaceuticals, agrochemicals, and advanced materials.

Structural Features

The compound consists of:

  • A 3-bromophenoxy group, which contributes to its electron-withdrawing characteristics.

  • A 4-chloro-2-fluorobenzene ring, which enhances its reactivity and potential for functionalization.

Identifiers

  • PubChem CID: 112694918 .

  • CAS Number: 1121604-61-2 .

Chemical Reactivity

The compound's halogenated aromatic rings make it a candidate for:

  • Electrophilic substitution reactions.

  • Cross-coupling reactions (e.g., Suzuki or Heck coupling).
    The ether linkage offers additional reactivity sites for nucleophilic substitution.

Synthesis

The synthesis of 1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene typically involves:

  • Halogenation: Introducing bromine, chlorine, and fluorine atoms into the benzene rings.

  • Ether Formation: Reacting phenolic derivatives with alkyl halides under basic conditions.

Applications

While specific uses of this compound are not extensively documented, its structure suggests potential applications in:

  • Pharmaceuticals: As a precursor for drug molecules with halogenated aromatic scaffolds.

  • Agrochemicals: In the design of pesticides or herbicides.

  • Materials Science: As a building block for polymers or advanced materials.

InChI and InChIKey

These identifiers provide a unique digital representation of the compound:

  • InChI: InChI=1S/C13H9BrClFO/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16/h1-7H,8H2 .

  • InChIKey: RZRXJESCMYBGCF-UHFFFAOYSA-N .

Molecular Visualization

The compound's structure can be visualized in both:

  • 2D Representations, highlighting atomic connectivity.

  • 3D Conformers, showing spatial arrangements of atoms.

Toxicity

Due to the presence of halogens, this compound may exhibit toxicity similar to other halogenated organics, necessitating careful handling during synthesis and application.

Environmental Impact

Halogenated compounds are often persistent in the environment, raising concerns about bioaccumulation and ecological effects.

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